(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid is an organic compound that features an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid can be achieved through several methods. One common approach involves the use of furan derivatives. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan rings . This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the Paal-Knorr synthesis or other catalytic processes. The use of palladium or gold catalysts can facilitate the formation of furan rings under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amino group can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include furanones, amines, and various substituted furan derivatives .
Scientific Research Applications
(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar furan ring structure but with additional heteroatoms.
3-Aryl-3-(furan-2-yl)propanoic acid: This compound has a similar propanoic acid backbone but with different substituents on the furan ring.
Uniqueness
(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a furan ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methylfuran-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
QGJZUUKYGXYJIZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(C=CO1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.